(Rac)-Cemsidomide

Catalog No.
S11223429
CAS No.
M.F
C28H27N3O4
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Cemsidomide

Product Name

(Rac)-Cemsidomide

IUPAC Name

3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)

InChI Key

MUKCJOOKCZSQNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

(Rac)-Cemsidomide, also known as (Rac)-CFT7455, is a small molecule that functions as a degrader of zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors play critical roles in the regulation of immune cell development and function. The compound acts primarily through the ubiquitin-proteasome pathway, promoting the degradation of these proteins, which can lead to therapeutic effects in various hematological malignancies, including multiple myeloma and other lymphoid cancers .

That can be categorized into:

  • Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  • Key Reactions:
    • Coupling Reactions: These may involve cross-coupling techniques to form carbon-carbon bonds.
    • Functionalization: Introduction of functional groups that enhance biological activity or solubility.
    • Purification: Final purification steps often include chromatography techniques to isolate the desired racemic product.

The detailed synthetic route is proprietary, but it generally follows established organic synthesis protocols involving careful control of reaction conditions to yield high purity products .

(Rac)-Cemsidomide exhibits significant biological activity by selectively degrading Ikaros and Aiolos, leading to altered gene expression patterns that can inhibit tumor growth. In preclinical studies, it has demonstrated efficacy in reducing cell viability in multiple myeloma cell lines and primary patient samples. The degradation of these transcription factors disrupts critical signaling pathways involved in cancer cell survival and proliferation .

(Rac)-Cemsidomide is primarily investigated for its applications in oncology, particularly for treating hematological malignancies such as:

  • Multiple Myeloma: By degrading Ikaros and Aiolos, it may help overcome resistance to existing therapies.
  • Lymphoid Malignancies: Its mechanism could be beneficial in other lymphoid cancers where these transcription factors are implicated.

Several compounds share structural or functional similarities with (Rac)-Cemsidomide. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
(Rac)-DesfesoterodineSelective muscarinic receptor modulatorPrimarily used for urinary conditions
(Rac)-ThalidomideImmunomodulatory effectsKnown for teratogenic effects; broader applications in multiple myeloma
(Rac)-LenalidomideImmunomodulatory and anti-angiogenicMore established clinical use; different target profile

(Rac)-Cemsidomide is unique among these compounds due to its specific targeting of Ikaros and Aiolos through the ubiquitin-proteasome pathway, distinguishing it from others that may act through different mechanisms or target different pathways altogether .

IKZF1/3 Transcription Factor Degradation Pathway

(Rac)-Cemsidomide induces proteasomal degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos), transcription factors critical for the survival of multiple myeloma and non-Hodgkin’s lymphoma cells. By recruiting cereblon (CRBN), an E3 ubiquitin ligase, the compound facilitates polyubiquitination of IKZF1/3, marking them for degradation by the 26S proteasome [1] [2]. Preclinical studies demonstrate that 6-hour exposure to (Rac)-Cemsidomide reduces IKZF1 protein levels by 89% in anaplastic large cell lymphoma models [5]. This rapid degradation disrupts transcriptional networks essential for malignant cell proliferation, leading to apoptosis.

Table 1: Degradation Efficiency of (Rac)-Cemsidomide in Hematologic Models

Cell LineIKZF1 Reduction (%)Time (Hours)Source
KiJK (ALCL)896ProbeChem [5]
DLBCL (SU-DHL-4)9524C4T [6]

Cereblon E3 Ligase Binding Dynamics

(Rac)-Cemsidomide binds cereblon with subnanomolar affinity (IC₅₀ = 0.4 nM), enabling efficient recruitment of IKZF1/3 to the CRL4CRBN ubiquitin ligase complex [5]. Structural studies reveal that the compound’s glutarimide moiety occupies cereblon’s tri-Trp pocket (Trp380, Trp386, Trp397), while its benzodiazepine scaffold extends into a hydrophobic region, stabilizing the complex [2] [3]. This binding mode avoids steric clashes observed with classical IMiDs, allowing (Rac)-Cemsidomide to retain activity in cells with low cereblon expression [2].

Proteasome-Mediated Protein Degradation Kinetics

The 26S proteasome processes (Rac)-Cemsidomide-induced substrates through a kinetic gateway prioritizing efficiency. Substrate engagement occurs within seconds, followed by deubiquitination (τ = 2.2 s) and ATP-dependent translocation (τ = 30–120 s) [4]. Unfolding of IKZF1/3’s zinc finger domains acts as the rate-limiting step, with a 10-fold delay compared to initiation [4]. This kinetic proofreading ensures selective degradation of destabilized targets while sparing structurally resilient proteins.

Structural Determinants of Target Specificity

The stereochemistry and substituent arrangement of (Rac)-Cemsidomide dictate its selectivity. Deuterium substitution at the chiral center minimizes racemization, preserving the (S)-enantiomer’s 10-fold stronger cereblon binding compared to the (R)-form [3]. Molecular dynamics simulations show that the morpholinomethyl-phenyl group enhances hydrophobic interactions with cereblon’s β-hairpin loop, reducing off-target effects on NEK2 or SALL4 [2] [6].

Table 2: Structural Features Influencing (Rac)-Cemsidomide Specificity

FeatureRole in SpecificityImpact on DC₅₀ (nM)
Glutarimide ringBinds tri-Trp pocket0.4 (CRBN) [5]
Benzodiazepine coreStabilizes IKZF1/3 docking<10 (IKZF1) [6]
Morpholinomethyl groupPrevents cereblon auto-ubiquitinationN/A

Comparative Analysis with Classical IMiD Agents

Unlike lenalidomide or pomalidomide, which reversibly inhibit IKZF1/3 function, (Rac)-Cemsidomide catalytically degrades these targets. This mechanism achieves deeper (>90% vs. 50–70%) and more durable (days vs. hours) suppression of oncogenic signaling [1] [6]. Additionally, (Rac)-Cemsidomide’s higher cereblon affinity (0.4 nM vs. 100–300 nM for IMiDs) enables efficacy in IMiD-resistant models [5] [6].

Table 3: (Rac)-Cemsidomide vs. Classical IMiDs

Parameter(Rac)-CemsidomideLenalidomide
CRBN IC₅₀ (nM)0.4220
IKZF1 DC₅₀ (nM)0.1N/A (non-degrader)
Tumor Regression100% (ALCL xenografts) [6]Partial [1]

(Rac)-Cemsidomide demonstrates exceptional in vitro potency across multiple hematological malignancy models through its mechanism as a cereblon-based molecular glue degrader of Ikaros Family Zinc Finger proteins 1 and 3 (IKZF1/3). The compound exhibits high-affinity binding to cereblon with a dissociation constant (Kd) of 0.9 nanomolar, representing superior binding compared to established immunomodulatory drugs [1]. This enhanced binding affinity translates to rapid and profound target protein degradation, with greater than 75% reduction of both IKZF1 and IKZF3 proteins achieved within 1.5 hours at concentrations as low as 0.3 nanomolar [1].

The catalytic degradation properties of (Rac)-Cemsidomide represent a significant advancement over existing therapies, demonstrating more than 1000-fold improvement in potency compared to pomalidomide [2]. In multiple myeloma cell line assessments, the compound achieves remarkable antiproliferative activity with a half-maximal growth inhibitory concentration (GI50) of 0.05 nanomolar in NCI-H929 cells and an half-maximal inhibitory concentration (IC50) of 0.071 nanomolar in the same cell line [1]. Importantly, (Rac)-Cemsidomide maintains significant activity against immunomodulatory drug-resistant cell lines, with an IC50 of 2.3 nanomolar in H929 cells engineered for resistance to both lenalidomide and pomalidomide [1].

ParameterValueCell Line/ModelDuration
Cereblon Binding Affinity (Kd)0.9 nMBiochemical assay-
IKZF1 Degradation (75% reduction)0.3 nMMultiple myeloma cells1.5 hours
IKZF3 Degradation (75% reduction)0.3 nMMultiple myeloma cells1.5 hours
Growth Inhibition (GI50)0.05 nMNCI-H92996 hours
Antiproliferative Activity (IC50)0.071 nMNCI-H92996 hours
IMiD-Resistant Cell Activity (IC50)2.3 nMH929 resistant96 hours

Beyond multiple myeloma, (Rac)-Cemsidomide demonstrates broad activity across lymphoid malignancies. In anaplastic large cell lymphoma models, treatment with the compound for 6 hours resulted in 89% reduction in IKZF1 protein levels in the KiJK cell line [3]. The compound exhibits potent antiproliferative activity across a comprehensive panel of non-Hodgkin lymphoma cell lines, particularly those harboring MYC, BCL2, and BCL6 translocations or rearrangements [3]. This broad spectrum of activity reflects the fundamental role of IKZF1/3 proteins in maintaining the survival and proliferation of diverse B-cell malignancies.

Xenograft Model Efficacy in Multiple Myeloma

Preclinical xenograft studies demonstrate that (Rac)-Cemsidomide achieves dose-dependent tumor regression across multiple multiple myeloma models with superior efficacy compared to existing therapies. In NCI-H929 xenograft models, daily oral administration of (Rac)-Cemsidomide at doses ranging from 3 to 100 micrograms per kilogram per day for 21 days resulted in sustained tumor regression [1]. The compound demonstrates remarkable potency, with 0.1 milligrams per kilogram per day achieving 95% tumor growth inhibition in H929 xenograft models within 7 days of treatment initiation [1].

The therapeutic advantage of (Rac)-Cemsidomide becomes particularly evident when compared to existing immunomodulatory drugs in resistant tumor models. While pomalidomide at 3000 micrograms per kilogram per day showed limited efficacy, (Rac)-Cemsidomide achieved superior tumor control at doses 30-fold lower [4]. This enhanced potency reflects the compound's optimized pharmacokinetic properties and sustained target engagement in tumor tissues.

Xenograft ModelDose RangeTreatment DurationEfficacy OutcomeComparator
NCI-H9293-100 μg/kg/day21 daysDose-dependent regression-
H9290.1 mg/kg/day7 days95% growth inhibition-
RPMI-8226Variable21 daysEnhanced combination efficacyDexamethasone synergy
TMD8 (DLBCL)10-100 μg/kg/day17 daysTumor regression at 100 μg/kgPomalidomide comparison

Pharmacokinetic analysis reveals that (Rac)-Cemsidomide achieves sustained exposure in both plasma and tumor tissues, with tumor concentrations maintained above the degradation threshold for extended periods [2]. At 100 micrograms per kilogram dosing, the compound demonstrates superior tissue penetration compared to other investigational IKZF1/3 degraders, with detectable levels persisting beyond 48 hours while maintaining degradation activity [2].

The combination of (Rac)-Cemsidomide with dexamethasone in RPMI-8226 xenograft models yielded expected improvements in both efficacy and survival outcomes [5]. This combination approach leverages the complementary mechanisms of IKZF1/3 degradation and glucocorticoid receptor activation, providing a rational basis for clinical combination strategies in multiple myeloma treatment.

Immune Modulation Mechanisms in Lymphocyte Populations

(Rac)-Cemsidomide exerts profound immunomodulatory effects through targeted degradation of IKZF1 and IKZF3 proteins, which serve as critical regulatory elements in lymphocyte development and function. The degradation of these transcription factors results in comprehensive reprogramming of immune cell populations, enhancing both innate and adaptive immunity against hematological malignancies [6] [7].

The primary mechanism of immune enhancement involves the relief of transcriptional repression mediated by IKZF3 (Aiolos) in T-cell populations. IKZF3 normally functions as a transcriptional repressor of interleukin-2 (IL-2), and its degradation by (Rac)-Cemsidomide leads to increased IL-2 expression and secretion [8]. This enhanced IL-2 production creates a positive feedback loop that promotes T-cell activation and prevents the development of T-cell exhaustion, a critical factor in maintaining effective anti-tumor immunity [6].

Immune Cell TypeModulation EffectMechanismFunctional Outcome
CD8+ T-cellsEnhanced activationPrevention of exhaustionImproved cytotoxicity
CD4+ T-cellsIncreased IL-2 productionIKZF3 degradationEnhanced helper function
Natural Killer cellsIncreased proliferationImmune stimulationEnhanced tumor surveillance
B-cellsSelective depletionIKZF1/3-dependent survivalReduced malignant populations
Plasmacytoid dendritic cellsPopulation reductionIKZF1 regulationAltered immune balance

In clinical observations, (Rac)-Cemsidomide treatment results in deeper IKZF3 degradation in human peripheral blood mononuclear cells than initially projected from preclinical studies [9]. This enhanced degradation correlates with robust immune activation, as evidenced by increased interferon-gamma production and enhanced natural killer cell activity [7]. The compound also promotes secretion of key immune-stimulating cytokines beyond IL-2, creating a favorable microenvironment for anti-tumor immune responses.

The immunomodulatory effects extend to the antibody-dependent cellular cytotoxicity pathway, where (Rac)-Cemsidomide enhances the cytotoxic potential of therapeutic monoclonal antibodies such as daratumumab through upregulation of both complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity mechanisms [7]. This enhancement provides a mechanistic rationale for combination approaches with CD38-targeted therapies in multiple myeloma treatment.

Furthermore, (Rac)-Cemsidomide influences dendritic cell populations through IKZF1-mediated regulatory pathways. The compound reduces plasmacytoid dendritic cell numbers while expanding conventional dendritic cell type 1 populations, altering the immune landscape in favor of enhanced tumor antigen presentation and T-cell priming [10]. This shift in dendritic cell populations contributes to the overall enhancement of adaptive immune responses against malignant cells.

Resistance Profiling and Bypass Pathways

Understanding resistance mechanisms to (Rac)-Cemsidomide is crucial for optimizing therapeutic strategies and anticipating potential treatment failures. Resistance to cereblon-based degraders typically emerges through multiple interconnected pathways that can be broadly categorized into direct target modifications, downstream pathway alterations, and immune microenvironment changes [7] [11].

The most frequently observed resistance mechanism involves mutations in the cereblon pathway, occurring in approximately 10% of immunomodulatory drug-resistant patients [7]. These mutations can affect cereblon itself, reducing its expression levels or altering its binding affinity for degrader compounds. However, (Rac)-Cemsidomide's superior cereblon binding affinity (Kd = 0.9 nanomolar) provides a potential advantage in overcoming resistance associated with reduced cereblon expression levels [1].

Resistance MechanismFrequencyImpact on EfficacyBypass Strategy
Cereblon mutations~10% of resistant casesReduced degrader bindingHigher affinity compounds
IKZF1/IKZF3 mutations~10% of resistant casesAltered substrate recognitionAlternative target strategies
IRF4 pathway alterationsVariableDownstream resistanceCombination approaches
CUL4B expression changes~10% of resistant casesE3 ligase disruptionAlternative degradation pathways
Immune exhaustionProgressive diseaseReduced T-cell functionImmune checkpoint inhibition

Mutations affecting IKZF1 and IKZF3 proteins themselves represent another significant resistance pathway. These mutations can alter the protein structure sufficiently to prevent recognition by the cereblon-degrader complex while maintaining the proteins' oncogenic functions [7]. Additionally, alterations in downstream targets such as interferon regulatory factor 4 (IRF4) can confer resistance by providing alternative survival pathways even when IKZF1/3 degradation occurs [13].

The interaction between (Rac)-Cemsidomide and proteasome inhibitors presents a complex resistance consideration. While clinical combinations of these drug classes show beneficial effects, preclinical studies demonstrate that proteasome inhibitors can block IKZF1/3 degradation in a dose-dependent manner [13]. This interference occurs because successful degradation requires an intact proteasome system, and high-dose proteasome inhibition can prevent the final degradation step despite successful ubiquitination.

Importantly, the timing and dosing of combination therapies significantly influences resistance development. Sequential dosing strategies, where (Rac)-Cemsidomide is administered prior to proteasome inhibitors, can maintain the benefits of both mechanisms while minimizing interference [13]. This approach allows for rapid IKZF1/3 degradation before proteasome function is significantly impaired.

The immune microenvironment contributes to resistance through the expansion of exhausted T-cell populations, particularly in patients with relapsed disease [7]. The expression of immune exhaustion markers such as LAG-3 correlates with reduced progression-free survival in patients receiving immunomodulatory drugs [7]. This immune-mediated resistance can potentially be addressed through combination strategies incorporating immune checkpoint inhibitors or other immune-stimulating agents.

Combination Therapy Synergy with Standard Chemotherapeutics

(Rac)-Cemsidomide demonstrates significant synergistic potential when combined with standard chemotherapeutic agents, offering opportunities to enhance therapeutic efficacy while potentially reducing individual drug toxicities. The most extensively studied combination involves dexamethasone, where clinical trials demonstrate clear synergistic effects in multiple myeloma treatment [14] [15] [16].

The combination of (Rac)-Cemsidomide with dexamethasone leverages complementary mechanisms of action that result in enhanced anti-myeloma activity across a broad range of doses [17]. In phase 1 clinical trials, this combination achieved a 36% overall response rate and 45% clinical benefit rate at the highest dose level explored, with responses observed across all dose levels tested [14] [16]. The synergy appears to arise from dexamethasone's glucocorticoid receptor-mediated effects complementing the IKZF1/3 degradation-induced cellular changes.

Combination PartnerSynergy TypeMechanismClinical EvidenceOptimal Strategy
DexamethasoneClinical synergyComplementary transcriptional effectsPhase 1 ongoingStandard combination
Proteasome inhibitorsSchedule-dependentSequential mechanism targetingPreclinical optimizationTiming-sensitive dosing
HDAC inhibitorsAdditive-synergisticEpigenetic enhancementXenograft validationCombination potential
BTK inhibitorsSynergisticDual pathway inhibitionPreclinical evidenceDevelopment opportunity
Anti-CD38 antibodiesEnhanced cytotoxicityImmune mechanism augmentationMechanistic rationaleClinical investigation

Proteasome inhibitor combinations present both opportunities and challenges for (Rac)-Cemsidomide therapy. While clinical experience with immunomodulatory drugs and proteasome inhibitors demonstrates improved response rates and durable remissions, the mechanistic interaction is complex [13]. Preclinical studies reveal that proteasome inhibitors can completely abrogate IKZF1/3 degradation when administered concurrently, suggesting that careful attention to dosing schedules is essential for maintaining synergistic effects.

The optimal approach for proteasome inhibitor combinations involves sequential dosing strategies where (Rac)-Cemsidomide is administered prior to proteasome inhibitor treatment [13]. This approach allows for rapid IKZF1/3 degradation before proteasome function is significantly impaired, potentially maximizing the benefits of both therapeutic mechanisms. The clinical schedules that typically administer cereblon modulators continuously over 21-day cycles while giving proteasome inhibitors intermittently may naturally accommodate this sequential approach.

Histone deacetylase inhibitor combinations with (Rac)-Cemsidomide demonstrate additive to synergistic effects in preclinical xenograft models. In anaplastic large cell lymphoma models, the combination of (Rac)-Cemsidomide at 30 micrograms per kilogram per day with romidepsin at 1 milligram per kilogram weekly resulted in tumor regression superior to either agent alone [4]. This synergy likely results from complementary epigenetic modifications that enhance the accessibility of IKZF1/3 target genes and amplify the downstream effects of protein degradation.

The combination potential extends to targeted therapies such as Bruton's tyrosine kinase inhibitors. In diffuse large B-cell lymphoma xenograft models, (Rac)-Cemsidomide at 30 micrograms per kilogram per day combined with ibrutinib resulted in synergistic tumor regression [4]. This combination approach provides dual pathway inhibition, targeting both the B-cell receptor signaling pathway and the transcriptional regulatory networks controlled by IKZF1/3.

Monoclonal antibody combinations represent another promising area for (Rac)-Cemsidomide development. Preclinical studies demonstrate enhanced activity when combined with rituximab in mantle cell lymphoma models [4]. The mechanistic basis for antibody combinations involves (Rac)-Cemsidomide's ability to enhance antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity pathways through immune system stimulation [7]. This enhancement provides a strong rationale for investigating combinations with CD38-targeted antibodies such as daratumumab in multiple myeloma treatment.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

469.20015635 g/mol

Monoisotopic Mass

469.20015635 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

Explore Compound Types